molecular formula C19H23NO B291071 N-(4-isopropylphenyl)-4-phenylbutanamide

N-(4-isopropylphenyl)-4-phenylbutanamide

Cat. No.: B291071
M. Wt: 281.4 g/mol
InChI Key: KEAYLOHQABANRX-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-isopropylphenyl group and a phenyl ring at the fourth position. The isopropyl group at the para position of the phenyl ring introduces steric bulk, which may influence binding affinity and metabolic stability compared to other substituents.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-phenyl-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C19H23NO/c1-15(2)17-11-13-18(14-12-17)20-19(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-15H,6,9-10H2,1-2H3,(H,20,21)

InChI Key

KEAYLOHQABANRX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-isopropylphenyl)-4-phenylbutanamide 4-isopropylphenyl C₁₉H₂₃NO ~281.4* Steric hindrance from isopropyl group
N-(4-ethoxyphenyl)-4-phenylbutanamide 4-ethoxyphenyl C₁₈H₂₁NO₂ 283.36 Ethoxy group enhances solubility
N-(4-Acetylphenyl)butanamide 4-acetylphenyl C₁₂H₁₅NO₂ 205.26 Electron-withdrawing acetyl group
4-Methoxybutyrylfentanyl 4-methoxyphenyl + piperidinyl C₂₄H₃₁N₂O₂ 383.52 Opioid receptor targeting (piperidine core)
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxyphenyl + sulfonamide C₁₃H₁₃NO₃S 287.31 Sulfonamide group (common in antimicrobials)

*Calculated based on molecular formula.

Key Observations:
  • For example, the ethoxy group in N-(4-ethoxyphenyl)-4-phenylbutanamide may improve aqueous solubility compared to the hydrophobic isopropyl group . Electron-withdrawing groups (e.g., acetyl) reduce electron density, which could alter binding kinetics or metabolic pathways, as seen in N-(4-Acetylphenyl)butanamide .
  • Steric Effects :

    • The isopropyl group in the target compound introduces significant steric bulk, which may limit access to certain enzyme active sites or receptor pockets compared to smaller substituents like methoxy or acetyl .
  • Pharmacological Profiles :

    • 4-Methoxybutyrylfentanyl : Despite sharing a butanamide moiety, its piperidinyl group is critical for opioid receptor binding, a feature absent in this compound .
    • Sulfonamide Analogs : N-(4-Methoxyphenyl)benzenesulfonamide derivatives are associated with antimicrobial activity, highlighting how replacing the amide with a sulfonamide group shifts bioactivity .

Bioactivity and Therapeutic Potential

  • GPCR Modulation: The compound W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide) shares a substituted phenylbutanamide structure and demonstrates GPCR interactions, suggesting that this compound may also target similar pathways .
  • Lack of Opioid Activity : Unlike 4-Methoxybutyrylfentanyl, the absence of a piperidine ring in the target compound precludes opioid receptor binding, reducing risks of respiratory depression associated with fentanyl analogs .

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